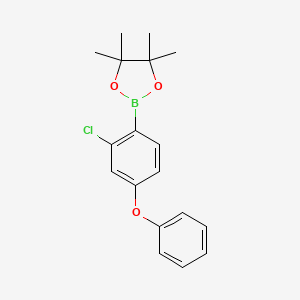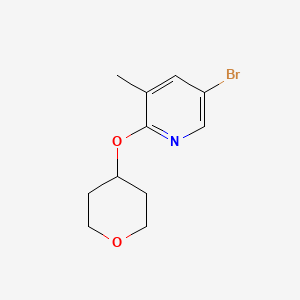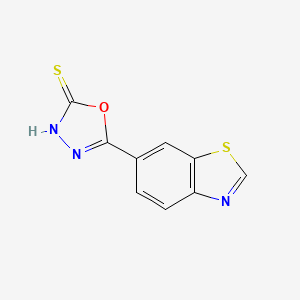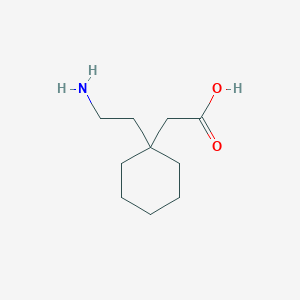
2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
One study focused on the crystal structure of a similar dioxaborolane compound, revealing its orthorhombic space group and providing detailed insights into its molecular geometry, including bond lengths and angles. This research underlines the compound's structural characteristics which are critical for understanding its chemical behavior and potential applications in materials science (Seeger & Heller, 1985).
Analytical Chemistry Applications
Another study demonstrated the use of a related dioxaborolane reagent for the quantitative analysis of lignins via 31P NMR, showcasing its potential in analytical chemistry for detailed biomass analysis. This work highlights the compound's role in enhancing the resolution of phenolic hydroxyl groups, which is crucial for understanding the complex structure of lignins (Granata & Argyropoulos, 1995).
Synthesis of Derivatives and Inhibitory Activity
Research into the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives based on dioxaborolane and their inhibitory activity against serine proteases including thrombin highlights the compound's relevance in medicinal chemistry. This study provides insights into the biological applications of dioxaborolane derivatives, illustrating their potential as therapeutic agents (Spencer et al., 2002).
Material Science and Polymer Synthesis
Further studies have shown the utility of dioxaborolane derivatives in the synthesis of novel polymers and materials. For instance, the preparation and characterization of pinacolylboronate-substituted stilbenes for the synthesis of boron-capped polyenes indicate the compound's application in creating new materials for technology applications, such as liquid crystal displays (LCDs) and potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Sensing and Detection Technologies
A novel 4-substituted pyrene derivative synthesized from phenyl boronic ester demonstrated significant sensitivity and selectivity for hydrogen peroxide (H2O2) detection in living cells. This research showcases the compound's application in developing advanced sensing technologies for biological and environmental monitoring (Nie et al., 2020).
Propiedades
IUPAC Name |
2-(2-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYWKYPJDURYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















